molecular formula C28H33N3O13 B8106462 Thalidomide-O-PEG4-NHS ester

Thalidomide-O-PEG4-NHS ester

Cat. No.: B8106462
M. Wt: 619.6 g/mol
InChI Key: ITOQEZXJMMXWEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thalidomide-O-PEG4-NHS ester is a synthesized compound that incorporates the Thalidomide-based cereblon ligand and a 4-unit polyethylene glycol linker. This compound is commonly used in the synthesis of proteolysis-targeting chimeras (PROTACs), which are designed to selectively degrade specific proteins by exploiting the ubiquitin-proteasome system .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-O-PEG4-NHS ester involves the conjugation of Thalidomide with a polyethylene glycol linker and an N-hydroxysuccinimide ester. The reaction typically occurs in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) under anhydrous conditions. The reaction is carried out in an organic solvent like dichloromethane (DCM) or dimethylformamide (DMF) at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including column chromatography and recrystallization, to ensure high purity and yield. The compound is then stored under controlled conditions to maintain its stability .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Amide Bonds: Formed during nucleophilic substitution with primary amines.

    Thalidomide-O-PEG4 Acid and N-hydroxysuccinimide: Formed during hydrolysis

Scientific Research Applications

Thalidomide-O-PEG4-NHS ester is widely used in scientific research, particularly in the development of PROTACs. These chimeric molecules are designed to target and degrade specific proteins, making them valuable tools in chemical biology and drug discovery. The compound’s applications include:

Mechanism of Action

Thalidomide-O-PEG4-NHS ester exerts its effects by forming a covalent bond with primary amines, leading to the formation of stable amide bonds. In the context of PROTACs, the compound acts as a linker that connects a ligand targeting an E3 ubiquitin ligase to a ligand targeting the protein of interest. This facilitates the ubiquitination and subsequent degradation of the target protein via the proteasome pathway .

Comparison with Similar Compounds

    Thalidomide-O-PEG2-NHS ester: Similar structure but with a shorter polyethylene glycol linker.

    Lenalidomide-O-PEG4-NHS ester: Incorporates Lenalidomide instead of Thalidomide as the cereblon ligand.

    Pomalidomide-O-PEG4-NHS ester: Uses Pomalidomide as the cereblon ligand

Uniqueness: Thalidomide-O-PEG4-NHS ester is unique due to its specific combination of Thalidomide as the cereblon ligand and a 4-unit polyethylene glycol linker. This structure provides optimal flexibility and stability for the synthesis of PROTACs, making it a valuable tool in targeted protein degradation research .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33N3O13/c32-21-5-4-19(26(36)29-21)30-27(37)18-2-1-3-20(25(18)28(30)38)43-17-16-42-15-14-41-13-12-40-11-10-39-9-8-24(35)44-31-22(33)6-7-23(31)34/h1-3,19H,4-17H2,(H,29,32,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITOQEZXJMMXWEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCOCCOCCOCCC(=O)ON4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33N3O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

619.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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